molecular formula C9H11N3 B14737546 2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-21-9

2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine

Katalognummer: B14737546
CAS-Nummer: 4931-21-9
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: RNMXCGOLLVAVCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine, involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines typically involve large-scale reactions using similar synthetic routes. The use of microwave irradiation and eco-friendly reagents is preferred to ensure high yields and minimal environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the triazolopyridine ring .

Wirkmechanismus

The mechanism of action of 2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes such as Janus kinases (JAK1 and JAK2), which play a crucial role in various signaling pathways related to immune response and cell proliferation . The compound’s unique structure allows it to bind effectively to these enzymes, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse biological activities and applications in various fields of research.

Eigenschaften

CAS-Nummer

4931-21-9

Molekularformel

C9H11N3

Molekulargewicht

161.20 g/mol

IUPAC-Name

2-ethyl-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C9H11N3/c1-3-8-10-9-7(2)5-4-6-12(9)11-8/h4-6H,3H2,1-2H3

InChI-Schlüssel

RNMXCGOLLVAVCV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN2C=CC=C(C2=N1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.